molecular formula C₄₂H₄₄ClIN₂ B1663508 Heptamethine cyanine dye-1 CAS No. 162411-29-2

Heptamethine cyanine dye-1

Cat. No.: B1663508
CAS No.: 162411-29-2
M. Wt: 739.2 g/mol
InChI Key: CNQCCCLLXKARPK-UHFFFAOYSA-M
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Description

Heptamethine cyanine dye-1 is a near-infrared fluorescence dye known for its unique photophysical properties. It is part of the heptamethine cyanine dye family, which is characterized by a polymethine chain linking two nitrogen-containing heterocycles. These dyes are widely used in biological imaging, drug delivery, and photodynamic therapy due to their high molar extinction coefficient, strong fluorescence quantum yield, and ability to absorb and emit light in the near-infrared region .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptamethine cyanine dye-1 is typically synthesized through the condensation of quaternary indoles with a pentamethinic salt. The reaction is carried out under mild conditions to minimize photooxidation. The crude reaction products are purified by washing with cooled acetone and alcohol, followed by recrystallization from ethyl alcohol or methanol .

Industrial Production Methods: In industrial settings, the synthesis of heptamethine cyanine dyes involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to handle large volumes of reactants and products efficiently .

Comparison with Similar Compounds

  • Indocyanine Green
  • MHI-148
  • IR-783
  • IR-780
  • DZ-1
  • IR-786

Biological Activity

Heptamethine cyanine dye-1 is a near-infrared (NIR) dye that has garnered attention for its potential applications in biological imaging and cancer diagnostics. This article explores its biological activity, focusing on its mechanisms of action, efficacy in tumor targeting, and relevant case studies.

PropertyValue
Molecular Formula C₄₂H₄₄ClIN₂
Molecular Weight 739.170 g/mol
CAS Number 162411-29-2
Fluorescence Range Near-infrared (NIR)

This compound exhibits unique photophysical properties that make it suitable for fluorescence imaging in biological systems. Its structure allows for effective absorption and emission in the NIR region, which is advantageous for deep tissue imaging due to minimal scattering and absorption by biological tissues.

The biological activity of this compound is primarily linked to its ability to selectively accumulate in cancer cells. This preferential uptake is facilitated by:

  • Organic Anion Transporting Polypeptides (OATPs) : These transporters play a crucial role in mediating the uptake of the dye into cancer cells. Studies have shown that the uptake can be inhibited by bromosulfophthalein, confirming the involvement of OATPs .
  • Enhanced Permeability and Retention (EPR) Effect : This phenomenon allows heptamethine cyanine dyes to preferentially accumulate in tumor tissues due to their leaky vasculature .

Efficacy in Tumor Targeting

This compound has demonstrated significant efficacy in targeting various types of tumors. Key findings from recent studies include:

  • Specificity for Cancer Cells : In vitro studies using hepatocellular carcinoma (HCC) cell lines showed that heptamethine cyanine dyes accumulate significantly more in cancer cells than in normal cells .
  • In Vivo Imaging : In animal models, these dyes have been used for non-invasive imaging of tumors, allowing researchers to visualize tumor progression and metastasis with high sensitivity .
  • Retention Over Time : The retention of fluorescence signals from this compound is notably superior compared to other dyes like Indocyanine Green (ICG). For instance, while ICG's fluorescence diminishes significantly after a few hours, this compound maintains about 50% of its signal even after 24 hours .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Tumor Imaging in Mice : A study demonstrated that when injected into mice with tumors, this compound could effectively differentiate between cancerous and normal tissues, enabling accurate tumor localization .
  • Detection of Circulating Tumor Cells : The dye was also tested for its ability to detect circulating tumor cells in blood samples, showcasing its potential as a diagnostic tool for early cancer detection .

Properties

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethyl-1,1-dimethylbenzo[e]indole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44ClN2.HI/c1-7-44-34-24-20-28-14-9-11-18-32(28)38(34)41(3,4)36(44)26-22-30-16-13-17-31(40(30)43)23-27-37-42(5,6)39-33-19-12-10-15-29(33)21-25-35(39)45(37)8-2;/h9-12,14-15,18-27H,7-8,13,16-17H2,1-6H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQCCCLLXKARPK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CC)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

739.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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